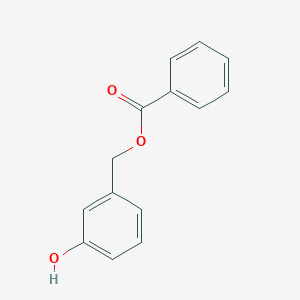

Benzoic acid 3-hydroxybenzyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-hydroxybenzyl benzoate is a benzoate ester obtained by the formal condensation of the carboxy group benzoic acid with the primary hydroxy group 3-hydroxybenzyl alcohol. It is a benzoate ester and a member of phenols.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Benzoic acid 3-hydroxybenzyl ester has been explored for its potential antibacterial activity. A study synthesized a novel ester/hybrid derivative of 3-Hydroxy benzoic acid and tested its potential antibacterial activity. This approach could be beneficial in developing potent chemotherapeutic agents as new drug candidates (Satpute, Gangan, & Shastri, 2018).

Microbial Growth Inhibition

Research has demonstrated the effectiveness of benzoic acid derivatives, including esters of p-hydroxybenzoic acid (parabens), in inhibiting microbial growth. The study focused on determining the minimum growth inhibitory concentration of these compounds for various microorganisms. This research contributes to understanding the antimicrobial potential of these substances (Eklund, 1985).

Environmental Impact

The widespread use of benzoic acid and its derivatives, including esters, in various products like foods, cosmetics, and pharmaceuticals, has led to their extensive distribution in the environment. This review discusses the occurrence, uses, human exposure, and potential public health concerns related to these compounds, offering insights into their environmental impact (del Olmo, Calzada, & Nuñez, 2017).

Preservative Applications

Benzoic acid esters are known for their use as preservatives in pharmaceuticals, cosmetics, and food products. Their efficacy as antimicrobial agents varies depending on the structure, contributing to the optimization of product preservation while minimizing health risks to users (Charnock & Finsrud, 2007).

Metabolic Insights

The metabolism of benzoic acid esters has been studied, revealing insights into the biochemical processes involved. For instance, research on 3-phenoxybenzoic acid and the pyrethroid insecticide cypermethrin in mice has shown significant insights into their metabolic pathways and differences compared to other species (Hutson & Casida, 1978).

Propiedades

Nombre del producto |

Benzoic acid 3-hydroxybenzyl ester |

|---|---|

Fórmula molecular |

C14H12O3 |

Peso molecular |

228.24 g/mol |

Nombre IUPAC |

(3-hydroxyphenyl)methyl benzoate |

InChI |

InChI=1S/C14H12O3/c15-13-8-4-5-11(9-13)10-17-14(16)12-6-2-1-3-7-12/h1-9,15H,10H2 |

Clave InChI |

RNXDSUVYRWSRJD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)O |

SMILES canónico |

C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-bromo-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1252257.png)

![(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one](/img/structure/B1252259.png)

![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1252264.png)

![4-(5-methyl-3-nitro-1-pyrazolyl)-N-[3-(4-methylphenoxy)-5-nitrophenyl]butanamide](/img/structure/B1252265.png)

![2-Phenylimidazo[4,5-f][1,10]phenanthroline](/img/structure/B1252267.png)